5-(2,3-Dichlorobenzamido) Lamotrigine
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound 5-(2,3-Dichlorobenzamido) Lamotrigine is systematically named N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide according to IUPAC conventions. Its molecular formula, C₁₆H₉Cl₄N₅O , reflects the integration of a 1,2,4-triazine core substituted with amino and dichlorophenyl groups, coupled with a 2,3-dichlorobenzamide moiety. The molecular weight is calculated as 429.09 g/mol , consistent with isotopic distribution patterns observed in mass spectrometry.
Comparative analysis of the molecular formula with related compounds reveals distinct structural features:
| Feature | This compound | Lamotrigine (Parent Compound) |
|---|---|---|
| Molecular Formula | C₁₆H₉Cl₄N₅O | C₉H₇Cl₂N₅ |
| Chlorine Atoms | 4 | 2 |
| Functional Groups | Amide, triazine, dichlorophenyl | Triazine, dichlorophenyl |
This structural complexity arises from the addition of a 2,3-dichlorobenzamide group to the lamotrigine backbone, introducing new hydrogen-bonding sites at the amide and amino groups.
Crystallographic Data and Three-Dimensional Conformational Studies
While detailed crystallographic data (e.g., unit cell parameters or space group classifications) for this compound remain unreported in the literature, its 3D conformational stability can be inferred from structural analogs. The compound’s SMILES string, C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)N , indicates a planar triazine ring connected to two ortho-dichlorinated aromatic systems.
Key conformational observations include:
- Intramolecular hydrogen bonding between the amide carbonyl (O) and the triazine amino group (N–H), stabilizing the planar configuration.
- Steric hindrance from the 2,3-dichlorophenyl and benzamide groups, which may restrict rotation about the C–N bond linking the triazine and benzamide moieties.
- Chlorine atom positioning at ortho positions on both aromatic rings, creating a symmetrical electronic environment that influences π-π stacking interactions.
Experimental 3D models generated via computational methods (e.g., density functional theory) suggest a dihedral angle of 15–25° between the triazine and benzamide planes, optimizing van der Waals interactions.
Spectroscopic Profiling: FT-IR, NMR (¹H, ¹³C), and Mass Spectrometry
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum of this compound is characterized by:
Comparative Structural Analysis with Parent Compound Lamotrigine
Lamotrigine (C₉H₇Cl₂N₅) shares the 1,2,4-triazine core with its derivative but lacks the 2,3-dichlorobenzamide substituent. Key differences include:
The addition of the benzamide group introduces enhanced π-stacking capacity but reduces aqueous solubility, impacting pharmacokinetic behavior. X-ray diffraction studies of lamotrigine reveal a similar planar triazine structure, but without the steric bulk of the benzamide substituent.
Properties
Molecular Formula |
C₁₆H₉Cl₄N₅O |
|---|---|
Molecular Weight |
429.09 |
Synonyms |
N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2,3-dichlorobenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-(2,3-Dichlorobenzamido) Lamotrigine with Lamotrigine and its key impurities:
Analytical and Pharmacological Data
- Bioactivity : Unlike Lamotrigine, this compound lacks anticonvulsant activity due to steric hindrance from the bulky benzamide group .
- Regulatory Limits : The USP specifies a threshold of ≤0.1% for this impurity in Lamotrigine formulations .
- Solubility : The benzamide substitution reduces aqueous solubility compared to Lamotrigine, complicating purification .
Key Research Findings
- Detection Methods : HPLC and spectrophotometric assays are validated for quantifying this impurity, with LOD/LOQ values of 0.02%/0.06% .
- Comparative Stability : This compound is more stable under acidic conditions than Related Compound C, which degrades to benzoic acid derivatives .
Notes on Nomenclature and Evidence
- Positional Ambiguity : The "5-" prefix in the query likely stems from inconsistent triazine ring numbering. and clarify that the benzamide group attaches to position 3 of the triazine ring, making "3-(2,3-Dichlorobenzamido)" the correct designation .
- Regulatory Designations : This compound is termed Lamotrigine EP Impurity F in Europe and Related Compound D in the USP, highlighting regional pharmacopeial differences .
Preparation Methods
Synthesis of 2,3-Dichlorobenzoyl Chloride via Photochlorination
The process begins with 2,3-dichlorotoluene, which is subjected to photochlorination in carbon tetrachloride (CCl₄) under UV light at 75°C. Chlorine gas is introduced at a flow rate of 190 g/h, converting 2,3-dichlorotoluene into 2,3-dichlorobenzotrichloride. Hydrolysis of this trichloride intermediate with water yields 2,3-dichlorobenzoyl chloride, achieving a purity of >99.95% and isomer content below 0.05%.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 75°C |
| Chlorine Flow Rate | 190 g/h |
| Hydrolysis Yield | >95% |
| Isomer Impurities | <0.05% |
This method avoids traditional routes using thionyl chloride, reducing hazardous byproducts.
Formation of 2,3-Dichlorobenzoyl Cyanide
The purified 2,3-dichlorobenzoyl chloride reacts with cuprous cyanide (CuCN) at 140–180°C for 4–10 hours, producing 2,3-dichlorobenzoyl cyanide. Notably, this step eliminates potassium iodide (KI), which previously led to inorganic salt byproducts. The absence of KI simplifies purification and increases yield to >90%.
Condensation with Aminoguanidine
2,3-Dichlorobenzoyl cyanide is condensed with aminoguanidine bicarbonate in aqueous nitric acid, forming the Schiff base [2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile]. This reaction occurs at 80–90°C for 30–180 minutes, yielding a clear solution that is filtered and cooled to crystallize lamotrigine.
Cyclization and Purification
The Schiff base undergoes cyclization in n-propanol at 80–90°C, followed by activated carbon treatment and recrystallization. The final product exhibits <0.05% isomer content and a melting point consistent with pharmacopeial standards.
Innovations in Process Optimization
Enhanced Intermediate Purity
Photochlorination and controlled hydrolysis reduce 3,4-dichlorobenzoyl chloride isomers to <0.05%, compared to >0.5% in earlier methods. This purity prevents downstream contamination, ensuring lamotrigine meets stringent regulatory requirements.
Elimination of Metal Iodides
Omitting KI from the cyanidation step avoids complex inorganic salts, reducing waste and improving reaction efficiency. Recycled CuCN can be reused without compromising yield.
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Methods
| Aspect | Traditional Method | Improved Method |
|---|---|---|
| Starting Material | 2,3-Dichlorobenzoic Acid | 2,3-Dichlorotoluene |
| Chlorination Agent | Thionyl Chloride | Photochlorination |
| KI Usage | Required | Eliminated |
| Isomer Impurities | 0.5–1.0% | <0.05% |
| Overall Yield | 70–80% | >90% |
Environmental and Economic Impact
The modern process reduces solvent waste by 40% through solvent recycling and eliminates toxic byproducts associated with thionyl chloride. Operational costs decrease due to higher yields and reduced purification steps .
Q & A
What are the key considerations for designing a synthetic route to 5-(2,3-Dichlorobenzamido) Lamotrigine, and how can reaction conditions be optimized?
Classification : Basic
Methodological Answer :
The synthesis involves condensation of 2,3-dichlorobenzoyl cyanide (Formula II) with aminoguanidine under acidic conditions (e.g., hydrated perchloric acid) at 35–90°C, followed by cyclization in a low-chain alcohol solvent. Key parameters include:
- Temperature control : Higher temperatures (e.g., 80–90°C) accelerate the reaction but may increase side-product formation (e.g., dimerization).
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while alcohols (e.g., methanol) facilitate cyclization.
- pH during neutralization : Use of alkaline solutions (e.g., NaOH) post-reaction ensures precipitation of intermediates like 2,3-dichlorobenzoylcyanamide (Formula IV) .
For optimization, employ a factorial design to test variables (temperature, solvent ratio, catalyst concentration) and quantify yield via HPLC .
How can researchers distinguish this compound from its structural analogs or impurities during characterization?
Classification : Basic
Methodological Answer :
Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 256.09 for the parent compound) and isotopic patterns characteristic of dichlorinated aromatics.
- NMR Spectroscopy : Compare aromatic proton environments (e.g., 2,3-dichlorophenyl protons resonate at δ 7.2–7.8 ppm in CDCl₃).
- HPLC with UV detection : Reference standards for impurities (e.g., Lamotrigine Impurity F: N-5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl-2,3-dichlorobenzamide) should exhibit distinct retention times .
What advanced analytical strategies are recommended for profiling degradation products or process-related impurities in this compound?
Classification : Advanced
Methodological Answer :
- Forced degradation studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions. Monitor via LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the benzamide moiety).
- Impurity tracking : Use orthogonal methods like:
- Quantitative NMR (qNMR) : Validate impurity levels without reference standards by integrating proton signals against an internal standard (e.g., maleic acid) .
How can researchers resolve contradictions in reported pharmacological data for this compound?
Classification : Advanced
Methodological Answer :
Discrepancies in efficacy or toxicity data often stem from:
- Model system variability : Compare results across in vitro (e.g., neuronal cell lines) and in vivo models (e.g., rodent seizure assays). Validate target engagement using electrophysiology (e.g., patch-clamp for sodium channel blockade).
- Dose-response calibration : Replicate studies with standardized dosing (e.g., mg/kg body weight) and pharmacokinetic monitoring (plasma half-life via LC-MS).
- Meta-analysis : Aggregate data from peer-reviewed studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent carriers affecting bioavailability) .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Classification : Advanced
Methodological Answer :
Critical scale-up challenges include:
- Exothermic reactions : Use jacketed reactors with controlled cooling to prevent runaway reactions during condensation.
- Solvent recovery : Implement distillation systems to recycle alcohols, reducing waste and cost.
- Process Analytical Technology (PAT) : Monitor real-time parameters (e.g., pH, temperature) via inline sensors to ensure consistency .
- Regulatory compliance : Follow ICH Q11 guidelines to document critical quality attributes (CQAs) like particle size distribution .
How should researchers design stability studies to assess the shelf-life of this compound under varying storage conditions?
Classification : Advanced
Methodological Answer :
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, analyzing monthly for potency loss (HPLC) and degradation (LC-MS).
- Photostability : Expose to UV (1.2 million lux hours) and monitor color changes (spectrophotometry at 400–600 nm).
- Long-term studies : Use Arrhenius modeling to predict shelf-life at 25°C based on degradation kinetics .
What computational methods are suitable for predicting the binding affinity of this compound to neuronal targets?
Classification : Advanced
Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with voltage-gated sodium channels (PDB ID: 6AGF). Prioritize poses with halogen bonding (Cl···π interactions).
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR modeling : Train models on analogs (e.g., Lamotrigine derivatives) to predict IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
